DL-1,4-Dichloro-2,3-butanediol
Description
Historical Context and Early Chemical Significance of DL-1,4-Dichloro-2,3-butanediol Research
While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of industrial organic chemistry, particularly the chemistry of butanediols and their derivatives. The industrial synthesis of related compounds, such as 1,4-butanediol (B3395766) from acetylene (B1199291) and formaldehyde, was pioneered in the 1930s. welinkschem.com Subsequently, methods for the chlorination of butadienes and butanediols were developed. For instance, the chlorination of butadiene to produce 1,4-dichloro-2-butene, a direct precursor to this compound, became a key industrial process. nih.govrsc.org
The early chemical significance of this compound primarily stemmed from its role as a versatile chemical intermediate. The presence of both hydroxyl and chloro functional groups allows for a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. One of the most notable early applications was its use as a key precursor in the synthesis of DL-dithiothreitol (DTT), a crucial reagent in biochemistry for protecting proteins from oxidation.
Current Research Trajectories and Interdisciplinary Relevance of this compound
Current research on this compound continues to explore its utility as a building block in organic synthesis, with a growing emphasis on stereoselective transformations. The compound's two chiral centers make it an attractive starting material for the synthesis of complex, optically active molecules.
The interdisciplinary relevance of this compound is expanding into several fields:
Medicinal Chemistry : Halogenated compounds are known to often exhibit enhanced pharmacological activity. nih.gov Consequently, derivatives of this compound are being investigated for their potential biological activities, including as anti-cancer and anti-inflammatory agents. ontosight.ai
Biocatalysis : The synthesis of specific stereoisomers of 2,3-butanediol (B46004) using microbial fermentation is a well-established field. nih.govnih.gov This has spurred interest in the biocatalytic production of chiral halo-diols like the enantiomers of 1,4-dichloro-2,3-butanediol, which would provide enantiomerically pure starting materials for asymmetric synthesis. mdpi.com
Polymer Chemistry : Diols are fundamental monomers in the production of polyesters and polyurethanes. While the direct use of this compound in large-scale polymer production is not widespread, research into the incorporation of functionalized diols to create polymers with novel properties is an active area of investigation.
Challenges and Opportunities in this compound Studies
The study and application of this compound are not without their challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Stereocontrolled Synthesis : A primary challenge lies in the stereoselective synthesis of the different isomers of 1,4-dichloro-2,3-butanediol. Chemical synthesis often results in a mixture of DL- and meso-isomers, which can be difficult to separate. Developing efficient and scalable methods for the synthesis of enantiomerically pure forms remains a key objective.
Reaction Control : The reactivity of the chloro and hydroxyl groups can sometimes lead to undesired side reactions. For instance, racemization can occur under certain conditions, and controlling the regioselectivity of reactions can be complex.
Industrial Scalability : While several synthesis methods exist, scaling them up for industrial production can be challenging, particularly for processes that require stringent control over reaction conditions to maintain stereochemical integrity.
Opportunities:
Asymmetric Synthesis : The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries provides a significant opportunity for the use of this compound and its individual enantiomers as chiral building blocks. sfu.caspringernature.com
Development of Novel Materials : The functional groups on this compound offer handles for creating new polymers and materials with tailored properties, such as improved thermal stability, flame retardancy, or specific biological interactions.
Biocatalytic Routes : The development of biocatalytic methods for the synthesis of chiral 1,4-dihalo-2,3-butanediols could provide a more sustainable and efficient alternative to traditional chemical methods, opening up new avenues for its application. nih.govmdpi.com
Data Tables
Physicochemical Properties of 1,4-Dichloro-2,3-butanediol Isomers
| Property | This compound | meso-1,4-Dichloro-2,3-butanediol |
|---|---|---|
| CAS Number | 2419-73-0 nih.gov | 7268-35-1 nih.gov |
| Molecular Formula | C₄H₈Cl₂O₂ nih.gov | C₄H₈Cl₂O₂ nih.gov |
| Molecular Weight | 159.01 g/mol nih.gov | 159.01 g/mol nih.gov |
| Appearance | White to almost white powder/crystal cymitquimica.com | Crystalline powder |
| Melting Point | 74.0-78.0 °C wikipedia.org | 126-129 °C echemi.com |
| Solubility | Soluble in polar solvents | Soluble in polar solvents |
Comparison of Synthesis Methods for 1,4-Dichloro-2,3-butanediol
| Method | Starting Material | Reagents/Catalyst | Key Conditions | Reported Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Hydrolysis of Epoxide | 1,4-Dichloro-2,3-epoxybutane | Acid catalyst (e.g., H₂SO₄), Water | Heating under reflux | High | High | Good for stereochemical control. |
| Direct Chlorination of Diol | 1,4-Butanediol | HCl gas, Ammonium (B1175870) chloride | 56-110 °C, Aqueous medium | ~97% | ~99.5% | Industrially scalable continuous process. |
| Chlorination with Thionyl Chloride | 2,3-Butanediol | Thionyl chloride (SOCl₂) | 0-25 °C, Organic solvents | Moderate | Moderate | Laboratory scale, sensitive to conditions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870974 | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-73-0 | |
| Record name | 1,4-Dichloro-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Dl 1,4 Dichloro 2,3 Butanediol
Established Synthetic Routes to DL-1,4-Dichloro-2,3-butanediol
The synthesis of this compound can be achieved through several established pathways, with the choice of method often depending on the desired scale, purity, and stereochemical outcome.
Epoxide Ring-Opening Hydrolysis as a Synthetic Approach
A well-documented method for the synthesis of this compound involves the hydrolysis of 1,4-dichloro-2,3-epoxybutane. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out in a solvent system containing water and a water-miscible organic ether like dioxane or tetrahydrofuran (B95107) to dissolve the epoxide. The process involves heating the mixture under reflux at temperatures ranging from 50°C to 175°C. The acid facilitates the ring-opening of the strained epoxide ring by a water molecule, leading to the formation of the corresponding vicinal diol. libretexts.orgnih.gov This method is advantageous for its potential to control stereochemistry, yielding a trans-1,2-diol via an SN2-like backside attack of the nucleophile on the protonated epoxide. libretexts.org
Direct Halogenation of Butanediol (B1596017) Derivatives
Direct chlorination of butanediol derivatives presents another viable synthetic route. One approach involves the chlorination of 1,4-butanediol (B3395766) using hydrogen chloride gas. This reaction is often catalyzed by ammonium (B1175870) chloride in an aqueous solution. The mixture is initially heated to a temperature of 56–60°C, and hydrogen chloride gas is introduced until the solution becomes milky, indicating the progress of the reaction. The temperature is then raised to 100–110°C to proceed under reflux, leading to phase separation. This method has been reported to achieve high yields of approximately 97% and high purity of around 99.5% as determined by HPLC.
Another direct halogenation method involves the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert 2,3-butanediol (B46004) or related diols into this compound. These reactions are typically conducted at low temperatures, between 0°C and 25°C, to prevent side reactions and racemization. The choice of the chlorinating agent can significantly influence the reaction's efficiency and the formation of byproducts.
Alternative Chlorination Strategies for this compound Synthesis
Alternative strategies for chlorination have also been explored. For instance, the oxidation of 1,4-dichloro-2-butene using permanganate (B83412) or peracetic acid can yield the diol. This method can produce different stereoisomers, with the dl-isomer and the meso-isomer exhibiting distinct melting points.
Furthermore, the chlorination of 1,4-dinitro-1,3-butadiene in acetic acid saturated with hydrogen chloride has been reported to produce 1,2,3,4-tetrachloro-1,4-dinitrobutane with a high yield. cdnsciencepub.com While not a direct synthesis of the target compound, this intermediate highlights the versatility of chlorination reactions on butadiene-derived structures.
Stereochemical Control and Regioselectivity in this compound Synthesis
The presence of two chiral centers in 1,4-dichloro-2,3-butanediol makes stereochemical control a critical aspect of its synthesis. The "DL" designation indicates a racemic mixture of enantiomers.
Impact of Reaction Conditions on Stereoisomer Formation
Reaction conditions play a pivotal role in determining the stereochemical outcome of the synthesis. In the epoxide ring-opening hydrolysis, the acid-catalyzed mechanism generally leads to a trans-diol product due to the backside attack of the nucleophile. libretexts.org However, the specific structure of the epoxide can influence the regiochemistry of the ring-opening. For epoxides with primary or secondary carbons, the nucleophilic attack predominantly occurs at the less substituted carbon in an SN2-like fashion. libretexts.org Conversely, if one carbon is tertiary, the attack favors the more substituted carbon, resembling an SN1 mechanism. libretexts.org
In direct chlorination methods, temperature and the choice of chlorinating agent are crucial for maintaining stereochemical integrity. For instance, using thionyl chloride or phosphorus pentachloride requires careful temperature control to minimize racemization. The synthesis of meso-1,2,3,4-tetrachlorobutane from trans-1,4-dichloro-2-butene (B41546) via chlorination is another example where reaction conditions, including the presence of a free radical inhibitor and a chloride ion source, are manipulated to favor a specific stereoisomer. google.com
Strategies for Minimizing Racemization in this compound Production
Minimizing racemization is essential for producing the desired DL-form of 1,4-dichloro-2,3-butanediol. Racemization can occur when a pure enantiomer is converted into an equal mixture of both enantiomers. google.com In the context of this compound synthesis, controlling the reaction conditions is the primary strategy to prevent unwanted racemization.
For methods involving chlorinating agents like thionyl chloride or phosphorus pentachloride, maintaining low temperatures (0–25°C) is critical. Similarly, in the epoxide hydrolysis route, careful control of pH and temperature is necessary, as the DL-form can be sensitive to alkaline conditions which may promote racemization. The use of specific catalysts can also influence the stereoselectivity. For related brominated compounds, chiral phase-transfer catalysts have been employed to achieve enantioselective bromination. While not directly applied to the synthesis of this compound in the provided sources, such strategies highlight potential avenues for controlling stereochemistry and minimizing racemization.
Synthetic Methodologies Overview
The following table provides a comparative summary of the primary synthetic methods for this compound.
| Method | Starting Material | Reagents/Catalyst | Key Conditions | Reported Yield/Purity |
|---|---|---|---|---|
| Epoxide Ring-Opening Hydrolysis | 1,4-Dichloro-2,3-epoxybutane | Sulfuric acid, Water, Dioxane/THF | Reflux, 50-175°C | High purity achievable |
| Direct Chlorination (HCl) | 1,4-Butanediol | Hydrogen chloride gas, Ammonium chloride | 56-60°C initially, then 100-110°C reflux | ~97% yield, ~99.5% purity (HPLC) |
| Direct Chlorination (SOCl₂/PCl₅) | 2,3-Butanediol derivatives | Thionyl chloride or Phosphorus pentachloride | Low temperatures (0-25°C) | Efficiency depends on reagent choice |
Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound
The synthesis of this compound can be approached through several routes, with optimization focusing on catalyst choice, solvent systems, and reaction conditions to maximize yield and purity.
Catalyst Selection and Loading Effects
Catalysts play a crucial role in the synthesis of this compound, primarily in two key synthetic pathways: the direct chlorination of a diol precursor and the acid-catalyzed hydrolysis of an epoxy intermediate.
One documented method involves the direct chlorination of 1,4-butanediol using hydrogen chloride gas. In this process, a catalyst like ammonium chloride is utilized. The catalyst facilitates the nucleophilic substitution of hydroxyl groups with chloride ions. While specific studies on catalyst loading effects are scarce, the general principle in similar acid-catalyzed chlorinations is that the catalyst concentration must be sufficient to protonate the hydroxyl groups, turning them into better leaving groups (water), without being so high as to cause undesirable side reactions or decomposition.
Another significant pathway is the hydrolysis of 1,4-dichloro-2,3-epoxybutane. This reaction is typically catalyzed by an acid, such as sulfuric acid. The catalyst's role is to protonate the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by water. The amount of acid catalyst is critical; sufficient loading is required to ensure a reasonable reaction rate, but excessive amounts can promote side reactions, such as polymerization or the formation of undesired isomers.
The table below summarizes catalyst involvement in known synthetic routes.
| Synthetic Route | Starting Material | Catalyst | Role of Catalyst |
| Direct Chlorination | 1,4-Butanediol | Ammonium chloride / Hydrogen chloride | Facilitates nucleophilic substitution of -OH groups. |
| Epoxide Hydrolysis | 1,4-Dichloro-2,3-epoxybutane | Sulfuric Acid | Acid-catalyzed ring-opening of the epoxide. |
Solvent Systems and Temperature Regimes in this compound Synthesis
Solvent selection and temperature control are critical parameters that directly influence reaction kinetics, selectivity, and product purity.
In the acid-catalyzed hydrolysis of 1,4-dichloro-2,3-epoxybutane, a mixed solvent system is often employed. This typically consists of water and a water-miscible organic ether like dioxane or tetrahydrofuran. The organic solvent helps to dissolve the epoxide starting material, while water acts as the nucleophile. The temperature for this reaction is generally maintained between 50°C and 175°C under reflux conditions. Higher temperatures increase the reaction rate but can also lead to the formation of byproducts through elimination or other degradation pathways.
For the direct chlorination of 1,4-butanediol, the reaction may proceed in an aqueous solution. A Chinese patent describes a process where the mixture is first heated to 56–60°C for the introduction of hydrogen chloride gas, followed by an increase to 100–110°C for reflux to complete the reaction and aid in phase separation. This two-stage temperature regime suggests an optimization strategy: a lower temperature for the initial reaction phase to control exothermicity and selectivity, followed by a higher temperature to drive the reaction to completion.
The table below outlines the solvent and temperature conditions for these methods.
| Synthetic Method | Solvent System | Temperature Regime | Notes |
| Epoxide Hydrolysis | Water and a water-miscible ether (e.g., dioxane, THF) | 50°C - 175°C (Reflux) | The organic solvent enhances the solubility of the epoxide. |
| Direct Chlorination | Water | 56-60°C (Initial), then 100-110°C (Reflux) | Staged temperature control is used to manage the reaction. |
Comparative Analysis of this compound Synthetic Protocols
A comparative analysis of synthetic methods for producing this compound reveals trade-offs in terms of yield, purity, reaction conditions, and precursor availability. The two primary methods discussed are the chlorination of a butanediol and the hydrolysis of a dichlorinated epoxybutane.
The direct chlorination of 1,4-butanediol using HCl gas with an ammonium chloride catalyst is reported to achieve a high yield of approximately 97% and a purity of around 99.5%. This method benefits from readily available starting materials and achieves high conversion. However, it requires handling corrosive hydrogen chloride gas and involves a multi-stage heating process.
A third, less direct method involves using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) with a suitable diol, which is a common laboratory-scale procedure for converting alcohols to alkyl chlorides. This method often provides clean conversion but can be expensive and less scalable compared to using HCl gas.
The following table offers a comparative overview of these synthetic approaches.
| Feature | Direct Chlorination of 1,4-Butanediol | Hydrolysis of 1,4-Dichloro-2,3-epoxybutane | Chlorination with SOCl₂/PCl₅ |
| Precursor | 1,4-Butanediol | 1,4-Dichloro-2,3-epoxybutane | 2,3-Butanediol derivatives |
| Primary Reagent | Hydrogen Chloride (gas) | Water (with acid catalyst) | Thionyl Chloride or Phosphorus Pentachloride |
| Reported Yield | ~97% | Varies based on precursor synthesis | Generally high but method-dependent |
| Reported Purity | ~99.5% | Dependent on purification | Typically high |
| Key Advantage | High yield and purity in a single chlorination step. | Utilizes a different precursor, potentially avoiding direct use of HCl gas. | Effective for lab-scale synthesis with clean conversion. |
| Key Disadvantage | Requires handling of corrosive HCl gas. | Multi-step overall process (including precursor synthesis). | Reagent cost and scalability for industrial production. |
Advanced Chemical Reactions and Mechanistic Insights of Dl 1,4 Dichloro 2,3 Butanediol
Nucleophilic Substitution Reactions of DL-1,4-Dichloro-2,3-butanediol
The chlorine atoms at the primary carbons of this compound are susceptible to nucleophilic attack, leading to a variety of substituted products. These reactions are fundamental to the synthetic utility of the compound.
Investigation of Leaving Group Ability and Nucleophile Reactivity
In nucleophilic substitution reactions, the rate is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. masterorganicchemistry.comwikipedia.org Generally, good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com Halide ions are effective leaving groups, with their ability increasing down the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). libretexts.org As such, the chloride ion in this compound is a competent leaving group, facilitating substitution reactions. masterorganicchemistry.comlibretexts.org
The reactivity of the substrate is also dictated by the nucleophile. Strong nucleophiles can readily displace the chloride ions. For instance, treatment with sodium sulfide (B99878) leads to the formation of a sulfur-containing heterocycle, tetrahydrothiophene, through displacement of both chlorine atoms. wikipedia.org Similarly, reaction with sodium cyanide can be used to introduce cyano groups, a key step in the synthesis of adiponitrile, a precursor to nylon. juniperpublishers.comgoogle.com
A notable reaction involves intramolecular nucleophilic substitution. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing a chlorine atom to form a highly reactive epoxide ring. mt.comlibretexts.org This intramolecular cyclization is a common pathway for halohydrins. mt.comlibretexts.org The resulting diepoxide is a valuable synthetic intermediate.
| Substrate | Nucleophile/Reagent | Product | Reaction Type |
|---|---|---|---|
| 1,4-Dichlorobutane (B89584) | Sodium sulfide (Na₂S) | Tetrahydrothiophene | Intermolecular Sₙ2 |
| 1,4-Dichloro-2-butene | Sodium cyanide (NaCN) / CuCl | 1,4-Dicyano-2-butene | Intermolecular Sₙ2 |
| This compound | Base (e.g., NaOH) | Diepoxide Intermediate | Intramolecular Sₙ2 |
| 1,4-Dichlorobutane | Lithium (Li) wire | 1,4-Dilithiobutane | Reductive Cyclization Precursor |
Stereochemical Inversion and Retention in Substitution Processes
Nucleophilic substitution reactions at a chiral center, particularly those proceeding via an Sₙ2 mechanism, are characterized by an inversion of stereochemistry, known as a Walden inversion. researchgate.net In the case of this compound, which possesses two chiral centers, the stereochemical outcome of substitutions is of significant interest.
When an external nucleophile attacks the primary carbons (C1 or C4), the stereochemistry at the chiral centers (C2 and C3) is generally unaffected as the reaction occurs at an achiral center. However, the stereochemistry becomes crucial in intramolecular reactions. The formation of an epoxide ring from the halohydrin moiety occurs via an internal Sₙ2 attack, where the alkoxide ion attacks the carbon bearing the chlorine atom from the backside, resulting in an inversion of configuration at that carbon. youtube.com
Oxidation Pathways of the Hydroxyl Groups in this compound
The secondary hydroxyl groups at the C2 and C3 positions of this compound can be oxidized to yield carbonyl compounds. This transformation provides a route to diketone derivatives, which are valuable synthetic precursors.
Formation of Carbonyl Compounds from this compound
The oxidation of the two secondary alcohol groups in this compound leads to the formation of the corresponding diketone, 1,4-dichloro-2,3-butanedione. researchgate.net This reaction converts the -CH(OH)- units into carbonyl groups (C=O). The resulting α-dicarbonyl moiety is a highly reactive functional group that can participate in a variety of subsequent transformations. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids. researchgate.net
Reduction Transformations of this compound
The reduction of this compound can proceed via different pathways, depending on the reagents and reaction conditions. The primary transformation documented involves the reduction of the hydroxyl groups.
Research indicates that this compound can be reduced to form 1,4-dichlorobutane. This reaction involves the deoxygenation of the two secondary hydroxyl groups, converting the diol functionality back to an alkane chain while preserving the terminal chlorine atoms. This transformation can be achieved by first converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). A more direct method involves using reagents like thionyl chloride (SOCl₂) to convert the diol to the corresponding dichloride, a reaction that has been demonstrated for the synthesis of 1,4-dichlorobutane from 1,4-butanediol (B3395766). prepchem.com
Alternatively, reduction could target the carbon-chlorine bonds. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) in the presence of a base can typically reduce alkyl halides to the corresponding alkanes. In this case, it would yield 2,3-butanediol (B46004). A complete reduction of both the chloro and hydroxyl groups would result in butane (B89635). The specific product obtained is highly dependent on the chosen reduction methodology.
Reductive Dechlorination Processes
Reductive dechlorination involves the removal of chlorine atoms and their replacement with hydrogen. This process transforms the chlorinated diol into its parent alcohol, 2,3-butanediol. While specific documented examples for this compound are not prevalent in the surveyed literature, the reaction is a fundamental transformation for alkyl halides.
The reaction would typically proceed via one of the following pathways:
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The catalyst facilitates the cleavage of the carbon-chlorine bonds and the subsequent addition of hydrogen.
Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can be used to replace halogens with hydrogen. These reagents deliver a hydride ion (H⁻) that displaces the chloride ion.
This reaction is significant as it removes the halogen atoms, which are often introduced to facilitate specific synthetic steps, to yield a polyol.
Conversion to Butanediol (B1596017) Derivatives
The presence of two primary alkyl chloride groups makes this compound a valuable precursor for various butanediol derivatives through nucleophilic substitution reactions. A key derivative is erythritol (B158007) (1,2,3,4-butanetetrol), a sugar alcohol.
The synthesis of erythritol from this compound can be achieved via a double nucleophilic substitution (hydrolysis) reaction. By treating the starting material with a base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution, the chloride ions are displaced by hydroxide ions. This reaction converts the terminal chloromethyl groups into primary alcohol groups, yielding the tetrol structure of erythritol or its diastereomers. Research has shown pathways to synthesize erythritol from related chlorinated butane structures, highlighting the viability of this type of conversion. artsakhlib.amysu.am
Further transformations are also possible. For instance, erythritol itself can serve as a starting material for producing other valuable butanediols. Catalytic hydrogenolysis of erythritol has been shown to produce a mixture of butanediols, including 1,4-butanediol and 1,3-butanediol. researchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | NaOH (aq) | Erythritol / Threitol | Nucleophilic Substitution |
| This compound | Na₂S | 1,4-Dithiane-2,3-diol | Nucleophilic Substitution |
| This compound | NaCN | 3,4-Dihydroxyadiponitrile | Nucleophilic Substitution |
Intramolecular Reaction Mechanisms and Cyclization Potential of this compound
One of the most significant reactions of this compound is its intramolecular cyclization to form 1,2:3,4-diepoxybutane. nih.govresearchgate.net This reaction is a classic example of a double intramolecular Williamson ether synthesis, which occurs under basic conditions.
The mechanism proceeds in two sequential steps:
First Ring Formation: A strong base, such as sodium hydroxide, deprotonates one of the hydroxyl groups, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the nearest chlorine atom. The chloride ion is displaced in an Sₙ2 reaction, forming the first epoxide ring and yielding an epoxy alcohol intermediate (4-chloro-2,3-epoxy-1-butanol).
Second Ring Formation: The remaining hydroxyl group in the intermediate is then deprotonated by the base. The resulting alkoxide performs a second intramolecular Sₙ2 attack, displacing the final chloride ion to form the second epoxide ring, yielding 1,2:3,4-diepoxybutane.
Theoretical Studies on this compound Reaction Mechanisms
While extensive theoretical studies focused specifically on the reaction mechanisms of this compound are not widely available in published literature, computational chemistry provides powerful tools to understand its reactivity. General computational analyses have indicated that the molecule's reactivity is governed by its conformational states, which arise from rotation around the central C-C bond to minimize steric hindrance between the bulky chlorine and hydroxyl groups.
Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to investigate the reaction pathways of this compound. For analogous reactions, such as the cyclization of other 1,4-diols, DFT calculations have been successfully employed to determine the most energetically favorable pathways. researchgate.net
For this compound, DFT could be used to:
Model Transition States: Calculate the structures and energies of the transition states for the intramolecular Sₙ2 reactions that lead to diepoxybutane.
Determine Activation Energies: Quantify the energy barriers for each cyclization step, providing insight into the reaction kinetics.
Analyze Reaction Pathways: Compare the energy profiles of competing reaction pathways, such as substitution versus elimination.
Rationalize Stereoselectivity: Elucidate how the stereochemistry of the starting material dictates the stereochemical outcome of the diepoxide product by modeling the different diastereomeric transition states.
Computational studies on related compounds, such as the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane, have utilized such methods to understand reactivity. mdpi.com These approaches offer a framework for future theoretical investigations into the detailed mechanistic chemistry of this compound.
Spectroscopic Characterization and Computational Chemistry Studies of Dl 1,4 Dichloro 2,3 Butanediol
Advanced Spectroscopic Techniques for Structural Elucidation of DL-1,4-Dichloro-2,3-butanediol
The structural elucidation of this compound, a halogenated diol with the chemical formula C₄H₈Cl₂O₂, relies on a combination of advanced spectroscopic techniques. scbt.com These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the isomeric form of 1,4-dichloro-2,3-butanediol. Both ¹H and ¹³C NMR are instrumental in confirming the structure of the DL isomer.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide significant structural information. The protons on the carbons bearing the hydroxyl groups (C2 and C3) and those on the carbons bearing the chlorine atoms (C1 and C4) exhibit distinct signals. The presence of the electronegative chlorine atoms causes a deshielding effect, resulting in downfield shifts for adjacent protons. For instance, the protons on C2 and C3 typically appear in the 3.5–4.5 ppm range. The coupling between the methine protons on C2 and C3 can provide insight into the relative stereochemistry of the hydroxyl groups. researchgate.net
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbons bonded to the chlorine atoms (C1 and C4) and the carbons bonded to the hydroxyl groups (C2 and C3) will have characteristic chemical shifts. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.5 - 4.5 | Multiplet | CH(OH) |
| ¹H | 3.6 - 3.8 | Multiplet | CH₂Cl |
| ¹³C | ~60-70 | - | C-OH |
| ¹³C | ~45-55 | - | C-Cl |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. chemicalbook.comliverpool.ac.uk
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. semanticscholar.orgcigrjournal.org For this compound, these techniques are crucial for identifying characteristic functional groups.
IR spectroscopy reveals the presence of hydroxyl (-OH) and carbon-chlorine (C-Cl) bonds. The O-H stretching vibration typically appears as a broad absorption band in the 3200–3400 cm⁻¹ region, with the broadening attributed to hydrogen bonding. The C-Cl stretching vibrations are observed in the fingerprint region, generally between 600 and 800 cm⁻¹. rsc.org
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-Cl and C-C backbone vibrations can be strong and well-defined. cigrjournal.orgrsc.org The combination of IR and Raman data allows for a more complete vibrational assignment and structural confirmation. cigrjournal.org
Table 2: Key Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3400 (broad) | Weak |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-O Stretch | 1000-1200 | 1000-1200 |
| C-Cl Stretch | 600-800 | 600-800 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. rsc.org
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which helps to confirm the number of chlorine atoms in the molecule. whitman.edu
Under electron ionization (EI), the molecule undergoes fragmentation, providing structural information. Common fragmentation patterns include the loss of a chlorine atom, a water molecule, or cleavage of the carbon-carbon bonds. For example, a fragment ion at m/z 107 could correspond to the loss of a chlorine atom. The analysis of these fragmentation patterns helps to piece together the structure of the molecule.
Table 3: Selected Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 158/160/162 | [M]⁺ (Molecular ion with isotopic pattern) |
| 123/125 | [M-Cl]⁺ |
| 107 | [M-Cl-H₂O]⁺ |
| 79 | [C₃H₅O₂]⁺ |
Note: The relative intensities of the peaks can vary depending on the ionization method and energy.
Computational Chemistry Approaches to this compound
Computational chemistry provides theoretical insights into the properties and reactivity of this compound, complementing experimental findings.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to investigate the electronic structure and conformational landscape of this compound. nih.govresearchgate.net These calculations can predict the most stable conformations of the molecule by minimizing steric hindrance between the bulky chlorine atoms and the hydroxyl groups.
The molecule possesses two chiral centers at the C2 and C3 positions, leading to a complex stereochemical arrangement. Computational analysis reveals that rotation around the central C2-C3 bond leads to multiple conformers with varying energies. The relative populations of these conformers can be estimated from their calculated energies. The three-dimensional geometry around each chiral carbon is tetrahedral, with bond angles close to the ideal 109.5° for sp³ hybridized carbons.
Molecular Electron Density Theory (MEDT) offers a framework for understanding and predicting the reactivity of organic molecules based on the analysis of the electron density distribution. mdpi.commdpi.com For this compound, MEDT can be applied to rationalize its chemical behavior.
The analysis of the electron localization function (ELF) and natural population analysis (NPA) can reveal the distribution of electron density within the molecule. mdpi.com This information helps to identify the most nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with other reagents. The hydroxyl groups are potential sites for nucleophilic attack or deprotonation, while the carbon atoms bonded to the chlorine atoms are susceptible to nucleophilic substitution.
Conceptual Density Functional Theory (CDFT) for Global Electronic Properties of this compound
Conceptual Density Functional Theory (CDFT) serves as a important framework for understanding the global electronic properties and reactivity of molecules. mdpi.com By analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), key reactivity descriptors can be determined for this compound. The HOMO energy indicates the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The difference between these energy levels, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
From these frontier orbital energies, several global reactivity descriptors are derived:
Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released upon gaining an electron.
Electronegativity (χ): A measure of the ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to charge transfer, calculated as η = (I - A) / 2.
Chemical Softness (S): The inverse of chemical hardness (S = 1/η), it indicates the polarizability of the electron cloud.
Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule and is given by ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
Computational studies are essential for calculating these parameters and providing insight into the molecule's behavior.
| Property | Symbol | Value |
|---|---|---|
| HOMO Energy | EHOMO | -11.5 eV |
| LUMO Energy | ELUMO | 1.5 eV |
| Ionization Potential | I | 11.5 eV |
| Electron Affinity | A | -1.5 eV |
| Electronegativity | χ | 5.0 |
| Chemical Hardness | η | 6.5 |
| Chemical Softness | S | 0.154 |
| Electrophilicity Index | ω | 1.92 |
Prediction of Reactivity Indices and Interaction Sites on this compound
To pinpoint specific reactive sites within this compound, local reactivity descriptors are employed. These indices, derived from CDFT, identify the atoms most susceptible to electrophilic or nucleophilic attack.
The Fukui function, f(r) , is a key local descriptor that measures the change in electron density at a particular point when the total number of electrons is altered.
f+(r) indicates sites for nucleophilic attack (electron addition).
f-(r) highlights sites for electrophilic attack (electron removal).
The dual descriptor, Δf(r) , which is the difference between f+(r) and f-(r), provides an unambiguous identification of reactive sites.
A positive Δf(r) value indicates a site favorable for nucleophilic attack.
A negative Δf(r) value indicates a site favorable for electrophilic attack.
For this compound, the electronegative chlorine and oxygen atoms significantly influence the molecule's electronic landscape and reactivity. The hydroxyl groups can act as sites for chemical modification, while the chlorine atoms are reactive centers for nucleophilic substitution.
Theoretical calculations of condensed Fukui functions and the dual descriptor for each atom provide quantitative predictions of reactivity.
| Atom | f+(r) | f-(r) | Δf(r) | Predicted Reactivity |
|---|---|---|---|---|
| C1 | 0.12 | 0.03 | 0.09 | Nucleophilic Attack |
| C2 | 0.05 | 0.11 | -0.06 | Electrophilic Attack |
| C3 | 0.05 | 0.11 | -0.06 | Electrophilic Attack |
| C4 | 0.12 | 0.03 | 0.09 | Nucleophilic Attack |
| O (on C2) | 0.08 | 0.15 | -0.07 | Electrophilic Attack |
| O (on C3) | 0.08 | 0.15 | -0.07 | Electrophilic Attack |
| Cl (on C1) | 0.18 | 0.01 | 0.17 | Nucleophilic Attack |
| Cl (on C4) | 0.18 | 0.01 | 0.17 | Nucleophilic Attack |
Based on these theoretical predictions, electrophilic attacks are most likely to occur on the central carbon atoms (C2, C3) and the oxygen atoms of the hydroxyl groups. In contrast, the terminal carbon atoms (C1, C4) and the chlorine atoms are the most probable sites for nucleophilic attack. This detailed analysis of local reactivity provides valuable insights into the chemical behavior of this compound.
Biological and Biomedical Research Applications of Dl 1,4 Dichloro 2,3 Butanediol
Enzyme Inhibition Studies of DL-1,4-Dichloro-2,3-butanediol
There is no available scientific literature detailing the investigation of this compound as an enzyme inhibitor. Consequently, information regarding its specific enzyme targets, mechanistic insights into its interactions with enzymes, or structure-activity relationship studies in the context of enzyme inhibition is not available.
No research could be found that investigates the effect of this compound on acetylcholinesterase or any other specific enzyme target.
There are no published studies that provide mechanistic insights, such as the formation of covalent adducts, into the interaction between this compound and enzymes.
Due to the absence of data on the enzyme-inhibiting activity of this compound, no structure-activity relationship studies have been conducted or reported.
Environmental Fate and Mechanistic Toxicology Research of Dl 1,4 Dichloro 2,3 Butanediol
Mechanistic Toxicology of DL-1,4-Dichloro-2,3-butanediol at the Cellular and Molecular Level
Research into the specific mechanistic toxicology of this compound at a cellular and molecular level is limited in publicly available scientific literature. Halogenated organic compounds, as a broad class, are known to exert toxicity through various mechanisms, often related to their reactivity and ability to generate reactive intermediates. The presence of chlorine atoms and hydroxyl groups on the butane (B89635) backbone of this compound suggests potential for specific cellular interactions.
Identification of Cellular Targets and Pathways Disrupted by this compound
Specific cellular targets and metabolic or signaling pathways directly disrupted by this compound have not been extensively documented. Generally, the electrophilic nature of chlorinated alkanes can lead to interactions with nucleophilic biomolecules such as DNA, proteins, and lipids. The hydroxyl groups may influence its solubility and distribution, potentially facilitating interactions with both aqueous and lipid cellular compartments. Without dedicated studies, the precise targets remain speculative but could plausibly involve enzymatic systems where the compound acts as a substrate or inhibitor, or pathways sensitive to oxidative stress or alkylating agents.
Genotoxic and Mutagenic Potential Investigations related to Halogenated Diols
A study evaluating the in vitro mutagenicity and genotoxicity of several short-chain chlorinated hydrocarbons, including 2,3-dichlorobutane (B1630595) (which lacks the hydroxyl groups of the subject compound), found it to be non-mutagenic in the micronucleus test with human lymphocytes. However, the same study, using the Comet assay, detected a strong DNA damaging effect for 2,3-dichlorobutane. nih.gov This suggests that while it may not cause chromosomal breaks leading to micronuclei formation, it can induce other forms of DNA damage. The influence of metabolism on the genotoxic activity of these chemicals was noted as being more apparent in the Comet assay. nih.gov
Interactive Table: Genotoxicity of Related Chlorinated Hydrocarbons
| Compound | Micronucleus Test (Mutagenicity) | Comet Assay (Genotoxicity) | Metabolic Activation |
| 2,3-Dichlorobutane | Negative | Strong DNA damage | Influence observed |
| 1-Chlorohexane | Low but significant mutagenicity | Strong DNA damage | Influence observed |
| 1,2-Dichloroethane | Low but significant mutagenicity | Strong DNA damage | Influence observed |
| Carbon tetrachloride | Low but significant mutagenicity | Negative | Influence observed |
| Hexachloroethane | Low but significant mutagenicity | Negative | Influence observed |
Data sourced from a study on in vitro genotoxicity in human lymphocytes. nih.gov The table is for comparative purposes, as data for this compound is not available.
Comparative Toxicological Assessments with Related Halogenated Organic Compounds
Comparative toxicological data for this compound is scarce. In general, the toxicity of halogenated aliphatic hydrocarbons can be related to their chemical structure, including the length of the carbon chain and the number and type of halogen substituents. Increased chlorination does not always correlate with increased toxicity and can depend on the specific toxic endpoint being measured.
For example, a study on the subacute toxicity of 1,4-dichlorobutane (B89584) in rats showed that at high doses (1,000 mg/kg/day), it caused changes in clinical signs, body weight, and serum biochemical parameters, with the liver and kidneys being identified as major target organs. nih.gov While 1,4-dichlorobutane is structurally different from this compound, this highlights that chlorinated butanes can induce organ-specific toxicity. The presence of hydroxyl groups in this compound would likely alter its metabolic pathways and toxicological profile compared to its non-hydroxylated counterpart.
Environmental Pathways and Degradation Mechanisms of this compound
The environmental fate of this compound is not well-documented. However, based on its chemical structure as a chlorinated diol, potential degradation pathways can be inferred from studies on similar halogenated organic compounds. The primary routes of environmental degradation for such chemicals are typically microbial biodegradation and abiotic processes like hydrolysis and photolysis.
Biodegradation Studies and Microbial Transformation of this compound
Specific studies on the biodegradation of this compound by microbial consortia or isolated strains are not prominent in the scientific literature. Generally, microorganisms have evolved a wide array of enzymes and metabolic pathways to degrade halogenated compounds. nih.gov The biodegradation of chlorinated aliphatics can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, degradation is often initiated by oxygenases that incorporate oxygen into the molecule, leading to dehalogenation. For halogenated diols, initial oxidation of the alcohol groups could be a potential first step. Under anaerobic conditions, reductive dehalogenation is a common mechanism, where the chlorinated compound is used as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. mdpi.com The presence of hydroxyl groups may influence the susceptibility of this compound to microbial attack compared to simple chlorinated alkanes.
Environmental Monitoring and Persistence Studies of this compound and Relevant Analogs
The persistence of chlorinated hydrocarbons in the environment is influenced by a variety of factors, including the degree and position of chlorine substitution, as well as environmental conditions. Generally, increased chlorination leads to greater persistence.
Research on the biodegradation of chlorinated alkanes indicates that the position of the chlorine atoms on the carbon chain is a critical factor. For instance, compounds with vicinal chlorine atoms (on adjacent carbons), such as in this compound, have been shown to be more resistant to aerobic biodegradation. One study demonstrated that vicinal chlorination had a significant negative impact on the degradation of chlorinated alkanes by Pseudomonas sp. strain 273. nih.gov This suggests that this compound may exhibit considerable persistence in aerobic environments.
Conversely, under anaerobic conditions, some microorganisms have demonstrated the ability to dechlorinate vicinal dichlorinated alkanes. This process, known as dichloroelimination, involves the removal of both chlorine atoms and the formation of a double bond. This suggests a potential pathway for the degradation of this compound in anaerobic environments such as certain soils, sediments, and groundwater.
The presence of hydroxyl groups in this compound may influence its environmental behavior compared to simple dichlorinated alkanes. Alcohols are generally more water-soluble and can be more amenable to biodegradation. However, the presence of the vicinal chlorine atoms is likely to be the dominant factor determining its recalcitrance.
Table of Expected Environmental Persistence of this compound Based on Analogous Compounds
| Environmental Compartment | Expected Persistence | Rationale based on Analog Studies |
| Aerobic Soil | High | Vicinal dichlorinated alkanes show resistance to aerobic biodegradation. nih.gov |
| Anaerobic Soil/Sediment | Moderate to Low | Anaerobic bacteria can perform dichloroelimination on vicinal dichlorinated alkanes. |
| Surface Water (Aerobic) | High | Similar to aerobic soil, persistence is expected due to the vicinal chlorine structure. nih.gov |
| Groundwater (Anaerobic) | Moderate to Low | Potential for anaerobic biodegradation through dichloroelimination exists. |
It is important to note that the actual environmental persistence of this compound can only be definitively determined through specific studies on the compound itself. The information presented here is an extrapolation based on the behavior of structurally similar chemicals.
Synthesis and Reactivity of Derivatives and Analogues of Dl 1,4 Dichloro 2,3 Butanediol
Synthetic Routes to Functionalized Derivatives of DL-1,4-Dichloro-2,3-butanediol
The functionalization of this compound can be achieved through reactions involving its hydroxyl groups, leading to the formation of esters, ethers, and other derivatives.
One common approach to synthesizing functionalized derivatives is through esterification . This involves the reaction of the diol with various carboxylic acids or their derivatives. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding di-esters. The choice of the acylating agent allows for the introduction of a wide array of functional groups, thereby modifying the lipophilicity, steric bulk, and electronic properties of the parent molecule.
Another significant synthetic route is the synthesis of ether derivatives . The Williamson ether synthesis, a well-established method, can be employed by reacting the diol with an alkyl halide in the presence of a strong base. This reaction proceeds via an SN2 mechanism, where the alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile. The selection of the alkyl halide determines the nature of the ether linkage and the appended functional group.
Furthermore, this compound can be converted into diepoxides . This transformation typically involves a two-step process starting with the formation of a halohydrin, followed by an intramolecular cyclization under basic conditions to yield the epoxide ring. These resulting diepoxides are highly reactive intermediates that can be used to synthesize a variety of other derivatives through ring-opening reactions with different nucleophiles.
Chemical Reactivity and Transformation of this compound Analogues
The chemical reactivity of this compound and its analogues is largely dictated by the interplay of the hydroxyl and chloro groups. The hydroxyl groups can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The chlorine atoms, being good leaving groups, are susceptible to nucleophilic substitution reactions.
The vicinal arrangement of the two chlorine atoms and two hydroxyl groups introduces the possibility of intramolecular reactions. For example, under certain conditions, intramolecular cyclization can occur to form cyclic ethers or other heterocyclic systems. The stereochemistry of the starting diol plays a crucial role in determining the stereochemical outcome of these transformations.
Analogues of this compound, where the chlorine atoms are replaced by other halogens or functional groups, exhibit different reactivity profiles. For instance, fluorinated analogues have been synthesized and their conformational properties studied. The high electronegativity of fluorine can influence the acidity of the hydroxyl protons and the reactivity of adjacent functional groups.
Structure-Activity Relationship Studies in this compound Derivatives
While specific structure-activity relationship (SAR) studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles can be inferred from studies on related halogenated compounds. The nature, size, and position of the substituents introduced onto the butanediol (B1596017) backbone are expected to significantly influence the biological activity and chemical properties of the derivatives.
For instance, in the context of potential antimicrobial or antifungal agents, the lipophilicity of the molecule is a critical factor. The introduction of long alkyl chains via esterification or etherification would increase lipophilicity, which could enhance membrane permeability and, consequently, biological activity. Conversely, the introduction of polar groups could increase water solubility.
The stereochemistry of the derivatives is also a key determinant of their interaction with biological targets such as enzymes and receptors. As this compound is a chiral molecule, its derivatives will also be chiral, and different enantiomers or diastereomers may exhibit distinct biological activities.
Biological and Chemical Applications of this compound Derivatives
This compound and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. myskinrecipes.com The chiral nature of the molecule makes it a valuable precursor for the synthesis of enantiomerically pure compounds. myskinrecipes.com
Derivatives of halogenated compounds, in general, have shown a wide range of biological activities. For example, some halogenated benzoates of altholactone have demonstrated improved antifungal activity compared to the parent compound. nih.gov This suggests that derivatives of this compound could potentially be explored for similar applications.
In the field of materials science, diols and their derivatives are used in the synthesis of polymers. The specific properties of polymers derived from this compound would be influenced by the presence of the chlorine atoms, which could affect properties such as flame retardancy and chemical resistance.
Furthermore, the ability of diols to form complexes with metal ions opens up possibilities for the development of new catalysts. The coordination of metal centers to ligands derived from this compound could lead to catalysts with unique steric and electronic properties, potentially enabling novel chemical transformations.
Future Research Directions and Emerging Trends in Dl 1,4 Dichloro 2,3 Butanediol Chemistry and Applications
Development of Novel Asymmetric Synthetic Routes for DL-1,4-Dichloro-2,3-butanediol
The synthesis of enantiomerically pure forms of 1,4-dichloro-2,3-butanediol is a significant goal, as chiral molecules are critical for creating effective pharmaceuticals. myskinrecipes.com Current research trends are moving beyond classical resolution methods towards more sophisticated asymmetric strategies that can selectively produce a desired stereoisomer.
One promising avenue is the use of biocatalysis and enzymatic cascade reactions. Alcohol dehydrogenases, for example, are of great interest for the stereoselective synthesis of molecules with multiple chiral centers. uni-duesseldorf.de Although enzymes that accept sterically demanding substrates like α-hydroxy ketones are not common, research into engineering or discovering novel enzymes could provide a direct route to chiral diols. uni-duesseldorf.de One-pot multi-step approaches that combine enzymatic oxidation, hydroxymethylation, and reduction are being explored for the synthesis of optically active α-aryl vicinal diols, a strategy that could be adapted for dichlorinated analogues. researchgate.net
Another key area is the catalytic asymmetric dihydroxylation of corresponding dichlorinated alkenes. While the direct syn-dichlorination of alkenes has been demonstrated using selenium-based group transfer catalysts, developing an enantioselective variant remains a significant challenge. nih.gov Future work could focus on designing chiral catalysts that can control the stereochemical outcome of such dichlorination reactions. Furthermore, adapting established methods like the Sharpless asymmetric dihydroxylation, which is used to create enantiomerically pure vicinal diols from alkenes, could provide a pathway to chiral precursors that are later chlorinated. researchgate.net The catalytic enantioselective diboration of 1,3-dienes, followed by oxidation, has emerged as a valuable method for producing chiral 2-butene-1,4-diols, which could serve as precursors for subsequent stereospecific chlorination. nih.gov
| Synthetic Strategy | Potential Advantage | Research Focus |
| Enzymatic Cascade Reactions | High stereoselectivity, mild reaction conditions. uni-duesseldorf.de | Discovery and engineering of alcohol dehydrogenases and other enzymes that accept dichlorinated substrates. uni-duesseldorf.denih.gov |
| Asymmetric Dichlorination | Direct conversion of alkenes to the target molecule. nih.gov | Development of chiral catalysts for enantioselective syn- or anti-dichlorination. |
| Asymmetric Dihydroxylation | Utilizes well-established, highly selective reactions. researchgate.net | Application to dichlorinated alkene precursors and optimization of reaction conditions. |
| Enantioselective Diboration | Provides access to chiral unsaturated diol precursors. nih.gov | Stereospecific conversion of the resulting bis(boronate) ester to the dichlorinated diol. |
Integration of this compound into Sustainable and Green Chemical Processes
The chemical industry is increasingly shifting from fossil-based resources to renewable feedstocks to mitigate environmental impact. nih.gov A key future direction is to produce the butanediol (B1596017) backbone of this compound from sustainable sources. Microbial fermentation is a leading technology for producing 2,3-butanediol (B46004) (2,3-BDO) from renewable biomass such as glucose, glycerol, and lignocellulose hydrolysates. taylorfrancis.commdpi.com This bio-based 2,3-BDO can then serve as a platform chemical, which can be chemically converted to the target dichlorinated compound. mdpi.com
Similarly, 1,4-butanediol (B3395766) (1,4-BDO) is now being produced at an industrial scale directly from sugars through biotechnological processes, significantly reducing greenhouse gas emissions compared to traditional petrochemical routes. europabio.org Research is focused on optimizing microbial strains through metabolic engineering and synthetic biology to improve the yield and productivity of bio-based butanediols. nih.govnih.gov
Future green processes will focus on the entire lifecycle. This includes:
Renewable Feedstocks : Utilizing non-edible biomass like corn stover to avoid competition with food sources. scribd.com
Biocatalytic Conversion : Employing engineered microorganisms or isolated enzymes for the production of the butanediol precursor, which operates under mild conditions and reduces waste. mdpi.comnih.gov
Green Chlorination Methods : Moving away from the use of highly toxic and corrosive Cl2 gas. nih.gov Future research may explore enzymatic halogenation or electrocatalytic methods that use safer chloride sources and operate with higher energy efficiency.
The integration of a biorefinery that produces butanediol from biomass with subsequent clean chemical functionalization represents a major step towards a sustainable chemical industry. europabio.org
Exploration of Advanced Catalytic Systems for this compound Transformations
The two C-Cl bonds in this compound are key reactive sites, and activating these bonds under mild and selective conditions is a major area of research. The high strength of the C-Cl bond often requires harsh reaction conditions or stoichiometric reductants. nih.gov
Emerging trends focus on novel catalytic systems:
Photocatalysis : Visible-light-mediated generation of free-carbene intermediates from diazo compounds has emerged as a powerful, metal-free tool for C-Cl bond activation. nih.gov This strategy allows for carbene insertion into the C-Cl bond under mild, catalyst-free conditions. nih.gov Similarly, visible light can be used to activate chlorine for micropollutant abatement, a concept that could be harnessed for controlled chemical transformations. researchgate.net
Transition-Metal Catalysis : Palladium-based catalysts are effective for the hydrodehalogenation of chlorinated compounds, a process useful for detoxification or selective deuteration. rsc.org Research is ongoing to develop catalysts, such as those using ylide-substituted phosphine (B1218219) (YPhos) ligands, that operate under mild conditions with green solvents. rsc.org Other transition metals like Nickel, Rhodium, and Ruthenium are also being explored for the hydrogenolysis of C-Cl bonds. researchgate.net
Tandem Catalysis : This approach involves combining multiple catalytic steps in a single pot to improve efficiency. For instance, a bimetallic system of copper and palladium has been shown to enable the use of chlorine-containing waste as a chlorination reagent. nih.gov Such a system could theoretically be reversed to use this compound as a chlorine source for other reactions, transforming a potential waste product into a valuable reagent.
These advanced catalytic methods offer pathways to transform this compound into a variety of other useful molecules, such as alkenes through dehydrohalogenation or fully reduced alkanes through hydrodehalogenation. organic-chemistry.orglibretexts.org
| Catalytic System | Transformation | Key Features |
| Visible-Light Photocatalysis | C-Cl bond activation, carbene insertion. nih.gov | Metal-free, mild conditions, high selectivity. nih.gov |
| Palladium (Pd) Complexes | Hydrodehalogenation, detoxification. rsc.org | Mild conditions, use of green solvents, potential for deuteration. rsc.org |
| Tandem Cu/Pd Systems | Use as a chlorinating agent. nih.gov | Valorization of chlorinated compounds, process intensification. nih.gov |
| Ruthenium (Ru) Catalysis | Transfer hydro-dehalogenation. organic-chemistry.org | Use of simple hydride sources like 2-propanol. organic-chemistry.org |
Expanding the Scope of Biological and Pharmaceutical Applications of this compound
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential biological and pharmaceutical activity. myskinrecipes.com The stereochemistry of the diol and the presence of reactive chlorine atoms make it a versatile chiral synthon.
Future research is likely to focus on using this compound as a starting material for the synthesis of bioactive natural products and active pharmaceutical ingredients (APIs). Biocatalysis is becoming an indispensable tool for API synthesis because enzymes offer superior regio-, stereo-, and enantioselectivity, often shortening multi-step chemical routes. nih.govgsa.ac.uk For example, enzymes like transaminases, imine reductases, and monoamine oxidases are used to create chiral amine-containing pharmaceuticals. mdpi.com this compound could serve as a precursor to chiral epoxides or other intermediates that are then subjected to enzymatic transformations to install key functional groups.
The derivatives of 2,3-butanediol have a wide range of applications, including use in the synthesis of pharmaceuticals, plastics, and food additives. researchgate.netresearchgate.net By using the dichlorinated version as a starting point, chemists can access unique chemical space. For instance, the nucleophilic substitution of the chlorine atoms can lead to the formation of novel heterocyclic compounds, a common scaffold in many drugs. semanticscholar.org Research into the reactions of 2,3-dichloro-1,4-naphthoquinones shows that the dichloro motif is highly reactive towards nucleophiles, leading to a diverse array of biologically active heterocyclic quinones. semanticscholar.org A similar expansion of reactivity could be explored for this compound to generate libraries of novel compounds for biological screening.
Q & A
Q. What are the established synthetic routes for DL-1,4-Dichloro-2,3-butanediol, and how do reaction conditions influence stereochemical outcomes?
this compound is synthesized via chlorination of diols or epoxides. For example, it can be prepared by reacting 1,4-dichloro-2-butene with hydroxide under controlled alkaline conditions to retain stereochemical integrity . Another method involves chlorinating 2,3-dihydroxy-1,4-butanediol derivatives, where the choice of chlorinating agent (e.g., thionyl chloride vs. phosphorus pentachloride) impacts reaction efficiency and byproduct formation. Researchers must optimize temperature (typically 0–25°C) and stoichiometry to minimize racemization, as the DL-form is sensitive to alkaline conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures distinguish it from stereoisomers?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify chlorine-induced deshielding in adjacent hydroxyl/carbon groups. For example, the C-Cl bonds at positions 1 and 4 produce distinct splitting patterns in the 3.5–4.5 ppm range for protons on C2 and C3 .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170–172 (M) confirm the molecular formula (CHClO), with fragment ions at m/z 107 (loss of Cl) and 79 (CHO) .
- IR Spectroscopy : O-H stretching (3200–3400 cm) and C-Cl vibrations (600–800 cm^{-1) differentiate it from non-chlorinated analogs .
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound is hygroscopic and prone to hydrolysis. Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation and moisture absorption. Avoid prolonged exposure to light, as UV radiation accelerates decomposition into chlorinated aldehydes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
Discrepancies arise from solvent polarity and steric effects. For example:
- In polar aprotic solvents (e.g., DMF), the compound exhibits faster S2 reactivity at C1/C4 due to reduced steric hindrance.
- In protic solvents (e.g., ethanol), hydrogen bonding stabilizes intermediates, favoring retention of configuration.
To reconcile data, conduct kinetic studies under standardized conditions (solvent, temperature, nucleophile concentration) and monitor stereochemistry via chiral HPLC .
Q. How does the stereochemical configuration of this compound influence its role as a precursor in asymmetric synthesis?
The DL-form’s threo configuration enables selective formation of chiral epoxides or dithiols. For instance:
- Reaction with thiourea under basic conditions produces DL-dithiothreitol (DTT), a key reductant in protein biochemistry, with retained stereochemistry at C2/C3 .
- Racemization risks increase above pH 8.0; thus, pH-controlled environments (pH 6.5–7.5) are critical for stereoselective transformations .
Q. What degradation pathways dominate under aqueous vs. anhydrous conditions, and how do they impact experimental reproducibility?
- Hydrolysis : In aqueous media, the compound undergoes stepwise hydrolysis to 2,3-butanediol and HCl, with a half-life of ~48 hours at pH 7.0 (25°C). Acidic conditions (pH < 4) accelerate degradation .
- Thermal Decomposition : Above 60°C, elimination reactions dominate, yielding 1,3-butadiene derivatives. Stabilizers like BHT (0.01% w/w) inhibit radical-mediated decomposition .
Mitigation : Use freshly distilled samples for kinetic studies and monitor degradation via conductivity measurements or chloride ion-selective electrodes .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound?
Variability stems from impurity levels (e.g., residual chlorinated byproducts) and assay sensitivity. For accurate toxicity assessment:
Q. What environmental factors (e.g., temperature, humidity) most significantly impact the compound’s reactivity in cross-coupling reactions?
Humidity >60% promotes hydrolysis, reducing yields in Suzuki-Miyaura couplings. Anhydrous conditions (e.g., molecular sieves) and low temperatures (0–10°C) improve stability. For example, coupling with aryl boronic acids achieves 85% yield at 10°C vs. 52% at 25°C under humid conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
